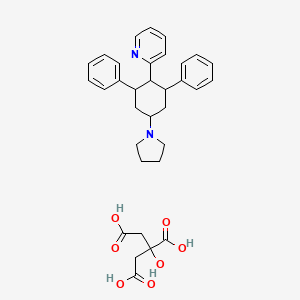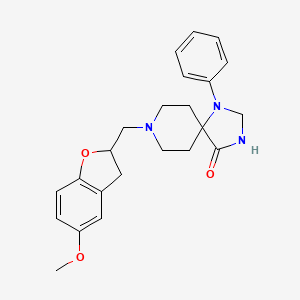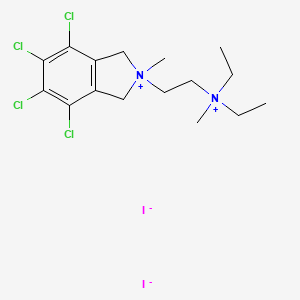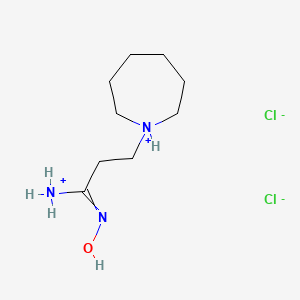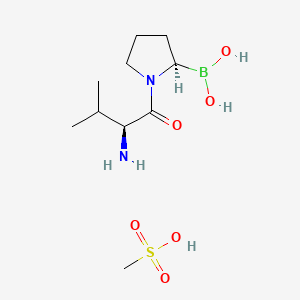
Talabostatmesilat
Übersicht
Beschreibung
Talabostat mesylate, also known as PT-100 and BXCL701, is a potent DPP IV inhibitor . It is an orally active and nonselective dipeptidyl peptidase IV (DPP-IV) inhibitor . It is known to activate the inflammasome sensor protein NLRP1b and selectively triggers pyroptosis in monocytes and macrophages . It has been used in trials studying the treatment of melanoma .
Molecular Structure Analysis
Talabostat mesylate has a molecular weight of 310.18 . Its molecular formula is C10H23BN2O6S . The InChI string representation of its structure is InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)/t7-,8-;/m0./s1 .
Physical And Chemical Properties Analysis
Talabostat mesylate is a solid substance . It is soluble to 100 mM in water and to 50 mM in DMSO . It has a molecular weight of 310.18 .
Wissenschaftliche Forschungsanwendungen
Immunologie und Antitumoraktivität
Talabostatmesilat, auch bekannt als PT-100 oder L-Valinyl-L-Boroprolin, ist ein selektiver Inhibitor der Dipeptidylpeptidase (DPP) IV/CD26-Familie von Serinproteasen und zeigt eine potente Antitumoraktivität . Es stimuliert angeborene und adaptive Immunantworten gegen Tumoren, die eine transkriptionelle Hochregulation von Zytokinen und Chemokinen beinhalten . Im Tumormilieu kann Talabostat direkt auf FAP abzielen, das von reaktiven Fibroblasten exprimiert wird .
Interaktion mit stromalen Fibroblasten und Monozyten
In vitro regulierte Talabostat Zytokine/Chemokine in humanen Knochenmarksstromalzellen nach oben, und die Durchflusszytometrie deutete darauf hin, dass eine Interaktion zwischen stromalen Fibroblasten und Monozyten beteiligt war .
Inhibition von DPP 8 und DPP 9
This compound ist ein nicht-selektiver Inhibitor von post-Prolin-spaltenden Serinproteasen . Die Inhibition der eng verwandten zytosolischen Serinproteasen Dpp8 und Dpp9 (Dpp8/9) durch Talabostat wurde kürzlich nachgewiesen, dass sie selektiv in Monozyten und Makrophagen eine immunostimulatorische Form des programmierten Zelltods, die als Pyroptose bezeichnet wird, auslöst .
Behandlung von Melanom
Talabostat wurde für den Einsatz bei der Behandlung von Melanom im Stadium IV untersucht . In einer Phase-II-Bewertung wurde Talabostat über sechs 21-Tage-Zyklen mit Cisplatin kombiniert . Obwohl die Kombination eine akzeptable Verträglichkeit zeigte, war die beobachtete Antitumoraktivität nicht größer als die historische Erwartung mit Cisplatin allein .
Potenzielle Anwendungen bei anderen Krebsarten
Talabostat wurde für den Einsatz/die Behandlung bei Lymphom (Non-Hodgkin), Leukämie (lymphoid), Lungenkrebs, Melanom und Bauchspeicheldrüsenkrebs untersucht .
Wirkmechanismus
Target of Action
Talabostat mesylate, also known as PT-100 or L-valinyl-L-boroproline, is a selective inhibitor of the dipeptidyl peptidase (DPP) IV/CD26 family of serine proteases . Its primary targets include DPP-IV, DPP-8, DPP-9, and fibroblast activation protein (FAP) . FAP is expressed by reactive fibroblasts in tumor stroma .
Mode of Action
Talabostat mesylate interacts with its targets by inhibiting their enzymatic activity. In tumor stroma, it can directly target FAP expressed by reactive fibroblasts . This inhibition leads to the stimulation of both innate and adaptive immune responses against tumors, involving the transcriptional upregulation of cytokines and chemokines .
Biochemical Pathways
The inhibition of DPPs by Talabostat mesylate affects several biochemical pathways. It induces the production of cytokines and chemokines in lymph nodes and spleen, stimulating both adaptive and innate immune responses . This process involves the upregulation of IL-1β in PMA-differentiated THP-1 cells incubated in MM46T cell-conditioned medium .
Pharmacokinetics
In a phase II study, it was administered in combination with cisplatin for 6, 21-day cycles .
Result of Action
The molecular and cellular effects of Talabostat mesylate’s action are primarily immunostimulatory. It stimulates the production of cytokines and chemokines, leading to enhanced immune responses against tumors . Additionally, it has been shown to accelerate the expansion of tumor-specific T cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)/t7-,8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYYOEIGQRXGPI-WSZWBAFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)C(C(C)C)N)(O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164466 | |
| Record name | Talabostat mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150080-09-4 | |
| Record name | Talabostat mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150080094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talabostat mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALABOSTAT MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZG4Y1B51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



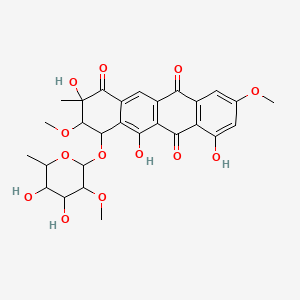
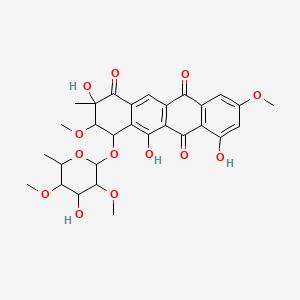
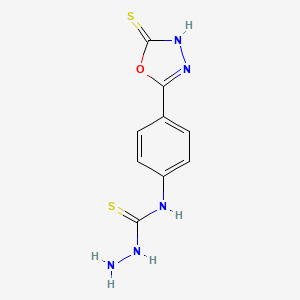
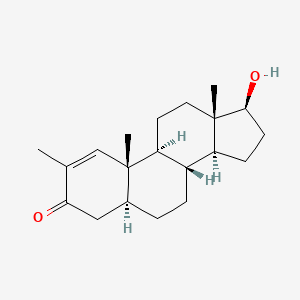
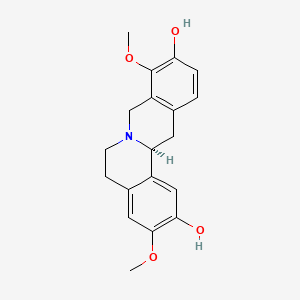
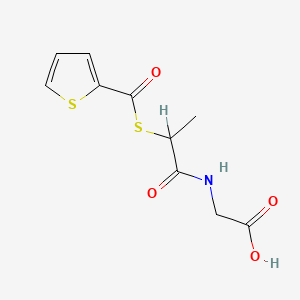
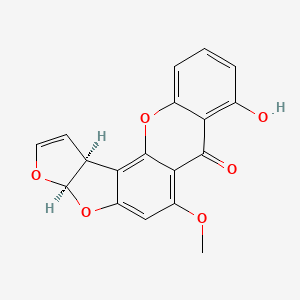
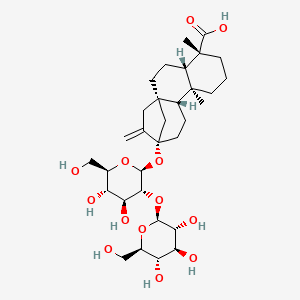
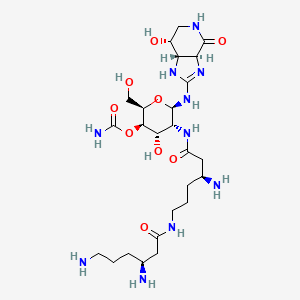
![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)
